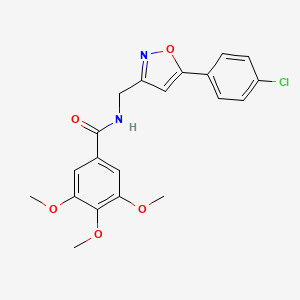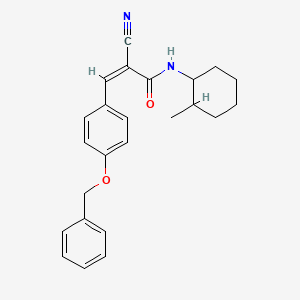
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as CMPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CMPP is a member of the propenamide family and has been shown to possess several unique properties that make it an ideal candidate for use in scientific research.
作用機序
The mechanism of action of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in the growth and proliferation of cancer cells. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that this compound can be used to inhibit the production of inflammatory cytokines, which are known to play a role in various inflammatory diseases. This compound has also been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in scientific research is its high potency and specificity. This compound has been shown to exhibit potent anti-cancer properties at very low concentrations, making it an ideal candidate for use in cancer research. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which can make it difficult to use in large-scale studies.
将来の方向性
There are several future directions for the use of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in scientific research. One of the most promising areas of research is in the development of new cancer therapies that target the Akt/mTOR signaling pathway. This compound has shown great promise in this area, and further research is needed to fully understand its potential as a cancer therapeutic. Additionally, this compound may also have potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Further research is needed to fully explore these potential applications.
合成法
The synthesis of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 2-methylcyclohexanone with 4-phenylmethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with cyanoacetic acid, followed by a final step of dehydration to yield this compound.
科学的研究の応用
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer properties and can be used to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
(Z)-2-cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-7-5-6-10-23(18)26-24(27)21(16-25)15-19-11-13-22(14-12-19)28-17-20-8-3-2-4-9-20/h2-4,8-9,11-15,18,23H,5-7,10,17H2,1H3,(H,26,27)/b21-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIZZBLXAPCBO-QNGOZBTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)
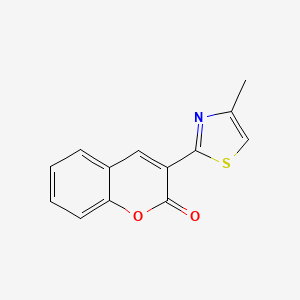


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
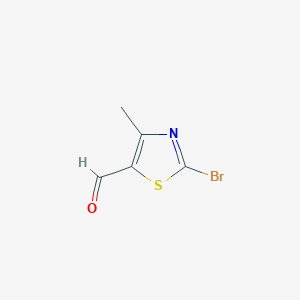
![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)
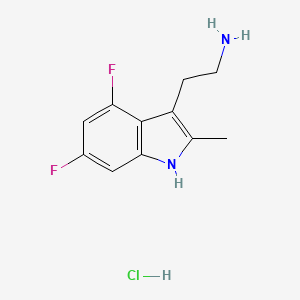
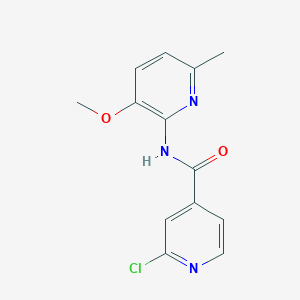
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)
